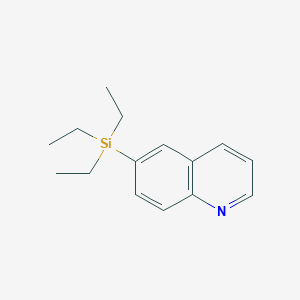

6-(Triethylsilyl)quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

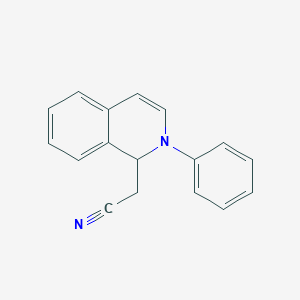

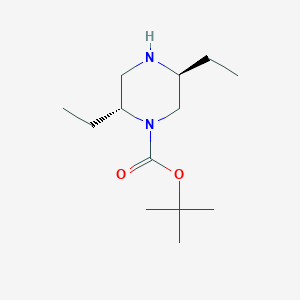

6-(トリエチルシリル)キノリンは、分子式C15H21NSiの化学化合物です。これは、複素環式芳香族有機化合物であるキノリンの誘導体です。構造中のトリエチルシリル基の存在は、独特の化学的性質を与え、研究や産業の様々な分野で興味深い化合物となっています。

2. 製法

合成経路と反応条件: 6-(トリエチルシリル)キノリンの合成は、一般的にキノリン構造にトリエチルシリル基を導入することで行われます。一般的な方法の1つは、水素化ナトリウムやtert-ブトキシドカリウムなどの塩基の存在下、トリエチルシリルクロリドを用いてキノリンをシリル化することです。この反応は通常、テトラヒドロフラン(THF)などの非プロトン性溶媒中で不活性雰囲気下で行われ、水分による干渉を防ぎます。

工業的製造方法: 6-(トリエチルシリル)キノリンの具体的な工業的製造方法はあまり記録されていませんが、一般的なアプローチは、実験室規模の合成方法のスケールアップになります。これには、収率と純度を向上させるための反応条件の最適化、工業グレードの試薬の使用、効率的な生産のための連続フロー反応器の使用が含まれます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Triethylsilyl)quinoline typically involves the introduction of the triethylsilyl group to the quinoline structure. One common method is the silylation of quinoline using triethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture interference.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.

化学反応の分析

反応の種類: 6-(トリエチルシリル)キノリンは、次のような様々な化学反応を起こすことができます。

酸化: この化合物は、キノリンN-オキシド誘導体を形成するために酸化することができます。

還元: 還元反応によって、テトラヒドロキノリン誘導体に変換することができます。

置換: トリエチルシリル基は、求核置換反応によって他の官能基に置換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: ハロゲン化物やアミンなどの求核剤を置換反応に使用することができます。

主要な生成物:

酸化: キノリンN-オキシド誘導体。

還元: テトラヒドロキノリン誘導体。

置換: 使用される求核剤に応じて、様々な置換キノリン誘導体。

4. 科学研究における用途

6-(トリエチルシリル)キノリンは、科学研究において幅広い用途を持っています。

化学: これは、より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: この化合物は、特に蛍光プローブの開発において、生物学的システムの研究に使用することができます。

医学: キノリン系薬物の合成における医薬品中間体としての可能性に関する研究が進められています。

科学的研究の応用

6-(Triethylsilyl)quinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes.

Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the synthesis of quinoline-based drugs.

作用機序

6-(トリエチルシリル)キノリンの作用機序は、その用途によって大きく異なります。生物学的システムでは、酵素や受容体などの様々な分子標的に作用することができます。トリエチルシリル基は、化合物の親油性を高め、脂質膜との相互作用を促進し、膜関連のプロセスを変化させる可能性があります。

類似化合物:

キノリン: トリエチルシリル基のない親化合物。

8-ニトロキノリン: 8位にニトロ基を持つ誘導体。

クロロキン: キノリンコアを持つよく知られた抗マラリア薬。

独自性: 6-(トリエチルシリル)キノリンは、トリエチルシリル基の存在により、親油性と安定性の向上など、独特の化学的性質を持つことが特徴です。 このことは、電子材料の開発や医薬品合成における中間体など、これらの特性が有利となる用途において特に有用となっています .

類似化合物との比較

Quinoline: The parent compound, lacking the triethylsilyl group.

8-Nitroquinoline: A derivative with a nitro group at the 8-position.

Chloroquine: A well-known antimalarial drug with a quinoline core.

Uniqueness: 6-(Triethylsilyl)quinoline is unique due to the presence of the triethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in the development of materials for electronics and as intermediates in pharmaceutical synthesis .

特性

CAS番号 |

67532-99-4 |

|---|---|

分子式 |

C15H21NSi |

分子量 |

243.42 g/mol |

IUPAC名 |

triethyl(quinolin-6-yl)silane |

InChI |

InChI=1S/C15H21NSi/c1-4-17(5-2,6-3)14-9-10-15-13(12-14)8-7-11-16-15/h7-12H,4-6H2,1-3H3 |

InChIキー |

JPRJBOWDHJZZQT-UHFFFAOYSA-N |

正規SMILES |

CC[Si](CC)(CC)C1=CC2=C(C=C1)N=CC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B11866977.png)

![4-Amino-5-chloro-[2,4'-bipyridine]-6-carboxylic acid](/img/structure/B11866987.png)

![N,N,5-Trimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine](/img/structure/B11866995.png)

![1'-ethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B11867032.png)